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Compound of Interest

4-Bromo-3-fluoro-2-methylbenzoic
Compound Name: o
aci

cat. No.: B1525638

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-methylbenzoic Acid for Advanced
Research & Development

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 4-Bromo-3-fluoro-2-methylbenzoic
acid, a highly functionalized aromatic carboxylic acid. Designed for researchers, medicinal
chemists, and professionals in drug development, this document explores the compound's core
chemical properties, reactivity profile, synthetic considerations, and strategic applications,
grounding all claims in established scientific principles and methodologies.

Core Molecular Profile and Physicochemical
Properties

4-Bromo-3-fluoro-2-methylbenzoic acid (CAS No. 1349716-97-7) is a polysubstituted
aromatic building block whose utility stems from the unique electronic interplay of its functional
groups.[1][2] The strategic placement of bromo, fluoro, methyl, and carboxylic acid moieties on
the benzene ring creates a versatile scaffold for complex molecular engineering.

Structural and Physical Data

A summary of the key physicochemical properties is presented below, providing a foundational
dataset for experimental design.
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Property Value Source(s)
CAS Number 1349716-97-7 [1]12]
Molecular Formula CsHeBrrFO2 [1]
Molecular Weight 233.03 g/mol [1]

Physical Form

Solid, at room temperature

[1]

Purity/Specification Typically =295% [3][4]
Sealed in a dry environment at

Storage [1]
room temperature
0O=C(0)C1=CC=C(Br)C(F)=C1

SMILES [1]
C
PIMDCUNZRUXGME-

InChl Key [4]

UHFFFAOYSA-N

Spectroscopic Signature

While a comprehensive, published spectrum for this specific isomer is not readily available, its

expected spectroscopic characteristics can be predicted based on established principles and

data from close structural analogs.[5]

e 1H NMR: The spectrum would feature distinct signals for the two aromatic protons, a singlet

for the methyl protons, and a characteristically broad singlet for the acidic carboxylic acid
proton (typically & 10-13 ppm).[5]

e 13C NMR: Key signals would include the carboxylic carbon (6 165-175 ppm) and distinct

aromatic carbons, with their chemical shifts influenced by the attached substituents.[5] The

carbons bonded to bromine and fluorine would show characteristic shifts and coupling

patterns (in the case of 13C-°F coupling).

e 19F NMR: A singlet is expected, with its chemical shift providing information about the

electronic environment of the fluorine atom.
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» IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of
the carboxylic acid (broad, ~2500-3300 cm~1), the C=0 stretch (~1700 cm~1), C=C aromatic
stretches (~1400-1600 cm~1), and C-F/C-Br stretches in the fingerprint region.[6]

Caption: Structure of 4-Bromo-3-fluoro-2-methylbenzoic acid.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-3-fluoro-2-methylbenzoic acid is dictated by the directing and
activating/deactivating effects of its four distinct substituents. This complex interplay allows for
highly selective and sequential chemical transformations, making it a valuable intermediate.

Analysis of Substituent Effects

The synthetic utility of this molecule arises from the ability to selectively address different
reactive sites. The electronic nature of each group governs the reactivity of the aromatic ring
and the functional groups themselves.

o Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring towards
electrophilic aromatic substitution (EAS) and is meta-directing.

o Bromine (-Br): An electron-withdrawing group (deactivating) that is ortho, para-directing due
to resonance effects.

e Fluorine (-F): A strongly electron-withdrawing group (deactivating) that is also ortho, para-
directing.

o Methyl (-CHs): An electron-donating group that activates the ring towards EAS and is ortho,
para-directing.[5]

The cumulative effect of these groups makes the remaining aromatic C-H bonds (at positions 5
and 6) electron-poor and thus less susceptible to further electrophilic substitution. The primary

value of this scaffold lies not in further ring substitution, but in the transformation of its existing

functional groups.
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Caption: Substituent influence on molecular reactivity.

Key Reaction Pathways

o Carboxylic Acid Derivatization: The -COOH group is readily converted into esters, amides, or
acid chlorides. This is a primary pathway for incorporating the molecule into larger, more
complex structures, such as active pharmaceutical ingredients (APIs).[7]

o Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is an excellent
handle for reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[5][8] This allows
for the facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for
exploring structure-activity relationships (SAR) in drug discovery.[8]

» Benzylic Functionalization: The methyl group can be a site for radical-initiated reactions,
such as benzylic bromination using N-bromosuccinimide (NBS), to introduce another
reactive handle onto the scaffold.[7]

Strategic Applications in Drug Discovery and
Materials Science

The unique combination of reactive sites makes this compound a versatile intermediate for
constructing novel therapeutic agents and functional materials.[5]

Role as a Pharmaceutical Building Block
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In medicinal chemistry, halogenated aromatic acids are foundational scaffolds. The
trifluoromethyl group, often analogous in effect to the fluoro and bromo combination here, is
known to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.

[8]

» Scaffold for APl Synthesis: The carboxylic acid allows for amide bond formation, a ubiquitous
linkage in pharmaceuticals. The bromo-substituent provides a subsequent site for
diversification via cross-coupling to build out molecular complexity.

o Fragment-Based Drug Design (FBDD): This molecule can serve as a fragment for screening
against biological targets. The fluorine atom can engage in specific hydrogen bonds or other
non-covalent interactions, while the bromine provides a vector for fragment evolution once a
hit is identified.[5]

Synthesis of Heterocyclic Systems

Many biologically active compounds are heterocyclic in nature. 4-Bromo-3-fluoro-2-
methylbenzoic acid can serve as a precursor for various heterocyclic systems. For example,
derivatives can be used to synthesize isoindolinones or quinolones, classes of compounds with
known biological activities.[9]
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Amide Intermediate Complex API Target
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Caption: A typical synthetic workflow in drug discovery.

Experimental Protocols & Methodologies

The following protocols are representative of the key transformations involving 4-Bromo-3-
fluoro-2-methylbenzoic acid. They are designed to be self-validating, with clear endpoints
and purification steps.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.nbinno.com/article/other-organic-chemicals/strategic-advantage-4-bromo-3-trifluoromethyl-benzoic-acid-pharmaceutical-rd-vb
https://www.benchchem.com/product/b13105327
https://www.benchchem.com/product/b1525638?utm_src=pdf-body
https://www.benchchem.com/product/b1525638?utm_src=pdf-body
https://www.chemicalbook.com/Article/Uses-of-4-Bromo-2-methylbenzoic-acid-as-a-Synthetic-Intermediate.htm
https://www.benchchem.com/product/b1525638?utm_src=pdf-body-img
https://www.benchchem.com/product/b1525638?utm_src=pdf-body
https://www.benchchem.com/product/b1525638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol: Esterification to Methyl 4-bromo-3-fluoro-2-
methylbenzoate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester,

a common step to protect the acid or modify its reactivity.

Rationale: Fischer esterification is a robust and scalable acid-catalyzed reaction. Using

methanol as both reactant and solvent drives the equilibrium towards the product. Sulfuric acid

is a cost-effective and potent catalyst.[10]

Methodology:

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 4-Bromo-3-fluoro-2-methylbenzoic acid (2.33 g, 10 mmol).

Reagents: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of
concentrated sulfuric acid (0.5 mL) with stirring.

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate
mobile phase.

Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of
ice-cold water. A precipitate should form.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic
layers.

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution

(2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic
layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield
the crude ester.

Final Product: Purify the crude product by column chromatography on silica gel if necessary
to yield the pure methyl ester.

Protocol: Suzuki Cross-Coupling
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This protocol outlines the coupling of the bromo-substituent with an arylboronic acid,
demonstrating its utility as a diversification point.

Rationale: The Suzuki coupling is a cornerstone of modern organic synthesis due to its
functional group tolerance and reliability. A palladium catalyst, a suitable ligand, and a base are
required to facilitate the catalytic cycle.[9]

Methodology:

e Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen),
combine methyl 4-bromo-3-fluoro-2-methylbenzoate (from protocol 4.1, 1.0 mmol), the
desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

o Catalyst System: Add Pd(PPhs)a (0.03 mmol, 3 mol%) to the flask.
» Solvent: Add a degassed solvent mixture of dioxane and water (4:1 ratio, 10 mL total).

e Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours, or until
TLC/LC-MS analysis indicates complete consumption of the starting material.

o Workup: Cool the reaction to room temperature and dilute with water (20 mL).
o Extraction: Extract the product with ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography on
silica gel to obtain the desired coupled product.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. While a
specific safety data sheet for this isomer is not widely available, data from closely related
compounds provides guidance.

o Hazard Profile: Assumed to be an irritant. Compounds like 4-bromo-2-fluorobenzoic acid are
irritating to the eyes, respiratory system, and skin.[11] GHS pictograms for similar
compounds often include the "Warning" signal word with hazard statements H315 (Causes
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skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory
irritation).[12][13]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety glasses or goggles, and a lab coat. When handling the solid powder, use a fume hood
to avoid inhalation of dust.[11][14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[1]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-fluoro-2-methylbenzoic acid represents a strategically designed chemical
building block with significant potential in pharmaceutical and materials science research. Its
polysubstituted nature provides multiple, orthogonally reactive sites that can be addressed
selectively. The carboxylic acid serves as an anchor point for amide or ester formation, while
the bromine atom is a versatile handle for carbon-carbon bond formation via cross-coupling
chemistry. A thorough understanding of its reactivity, grounded in the electronic effects of its
substituents, empowers researchers to leverage this molecule for the efficient synthesis of
complex and high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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